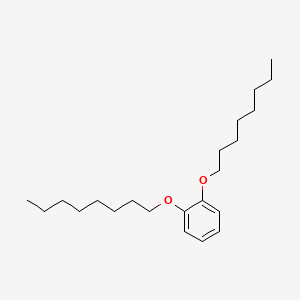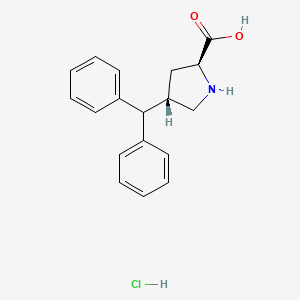![molecular formula C42H12Cl24MgN2O8 B1607992 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 83877-99-0](/img/structure/B1607992.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organomagnesium compound. It is characterized by its extensive chlorination and nitro functional groups, making it a unique and highly reactive chemical entity.
准备方法
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate involves multiple steps of chlorination and nitration. The industrial production typically starts with the base compound, which undergoes sequential chlorination using reagents like chlorine gas under controlled conditions. The nitration step involves the introduction of nitro groups using nitric acid or other nitrating agents. The final step involves the reaction with magnesium salts to form the desired organomagnesium compound.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring chlorinated intermediates.
Biology: Its reactivity makes it useful in studying biochemical pathways involving chlorinated compounds.
Industry: Used in the production of specialized polymers and materials with high chlorine content.
作用机制
The compound exerts its effects through its highly reactive chlorinated and nitro functional groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of magnesium.
相似化合物的比较
Similar compounds include other organomagnesium compounds with extensive chlorination, such as Magnesium bis(trifluoromethanesulfonimide) and Magnesium bis(hexachlorocyclopentadiene). magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is unique due to its specific structure and the presence of nitro groups, which confer distinct reactivity and applications.
属性
CAS 编号 |
83877-99-0 |
|---|---|
分子式 |
C42H12Cl24MgN2O8 |
分子量 |
1547.7 g/mol |
IUPAC 名称 |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/2C21H7Cl12NO4.Mg/c2*22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(35)36)6(34(37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h2*1-2,7-10H,(H,35,36);/q;;+2/p-2 |
InChI 键 |
ULAGDSKEGOQEPP-UHFFFAOYSA-L |
SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
规范 SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
Key on ui other cas no. |
83877-99-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)

![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)


![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)
